molecular formula C10H16N2O3 B13548785 Methyl 4-amino-1-(3-methoxypropyl)-1h-pyrrole-2-carboxylate

Methyl 4-amino-1-(3-methoxypropyl)-1h-pyrrole-2-carboxylate

Cat. No.: B13548785
M. Wt: 212.25 g/mol
InChI Key: AMZJBVMMZCOQAJ-UHFFFAOYSA-N
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Description

Methyl 4-amino-1-(3-methoxypropyl)-1H-pyrrole-2-carboxylate is a pyrrole-derived compound characterized by a 4-amino substituent, a 3-methoxypropyl group at the 1-position, and a methyl ester at the 2-position. Pyrrole derivatives are of significant interest in medicinal and materials chemistry due to their heterocyclic aromatic structure, which enables diverse electronic interactions and biological activity.

Properties

Molecular Formula

C10H16N2O3

Molecular Weight

212.25 g/mol

IUPAC Name

methyl 4-amino-1-(3-methoxypropyl)pyrrole-2-carboxylate

InChI

InChI=1S/C10H16N2O3/c1-14-5-3-4-12-7-8(11)6-9(12)10(13)15-2/h6-7H,3-5,11H2,1-2H3

InChI Key

AMZJBVMMZCOQAJ-UHFFFAOYSA-N

Canonical SMILES

COCCCN1C=C(C=C1C(=O)OC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-amino-1-(3-methoxypropyl)-1h-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole ring, followed by the introduction of the amino group and the methoxypropyl group. The final step involves esterification to introduce the methyl ester group. Specific reaction conditions, such as the choice of solvents, catalysts, and temperatures, can vary depending on the desired yield and purity of the product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and automated synthesis, can enhance efficiency and scalability. Purification techniques, such as recrystallization and chromatography, are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-amino-1-(3-methoxypropyl)-1h-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to form alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed:

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-amino-1-(3-methoxypropyl)-1h-pyrrole-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-amino-1-(3-methoxypropyl)-1h-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxypropyl group can enhance the compound’s solubility and bioavailability. The pyrrole ring can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between Methyl 4-amino-1-(3-methoxypropyl)-1H-pyrrole-2-carboxylate and related compounds from the evidence:

Compound Core Structure Substituents Potential Applications Synthesis/Analysis Tools Reference
This compound Pyrrole 4-amino, 1-(3-methoxypropyl), 2-(methyl ester) Not specified (inferred: drug discovery) Likely SHELX/WinGX for crystallography
(4aR)-1-[(3-Chloro-4-phenylmethoxyphenyl)methyl]-pyrrolo-pyridazine derivative () Pyrrolo-pyridazine 3-chloro-4-phenylmethoxyphenyl, 2-methylpropyl ester Not specified Multi-step synthesis; SHELX refinement
(3R,4R)-4-amino-1-[[4-[(3-methoxyphenyl)amino]pyrrolo-triazin-5-yl]methyl]piperidin-3-ol () Pyrrolo-triazin + piperidine 3-methoxyphenylamino, piperidin-3-ol Cancer treatment Crystalline form analysis; SHELX

Key Observations:

Core Heterocycle Differences: The target compound’s pyrrole core is simpler than the fused pyrrolo-pyridazine () and pyrrolo-triazin () systems. This impacts electronic properties and binding interactions in biological targets.

Substituent Effects: The 3-methoxypropyl group in the target compound may enhance solubility compared to bulky aryl groups (e.g., 3-chloro-4-phenylmethoxyphenyl in ). Amino groups in all compounds suggest roles as hydrogen-bond donors, critical for target engagement. The 4-amino position on pyrrole vs. piperidin-3-ol in highlights divergent pharmacophoric strategies.

Synthesis and Characterization :

  • The compound in was synthesized via multi-step functionalization, suggesting analogous routes for the target compound. Crystallographic tools like SHELX and WinGX are commonly employed for structural validation .

Biological Relevance :

  • explicitly links pyrrolo-triazin derivatives to anticancer applications, implying that the target compound’s pyrrole scaffold could be explored for similar therapeutic roles, pending functional assays.

Analytical and Computational Tools in Comparative Studies

The structural elucidation and refinement of these compounds rely heavily on crystallographic software:

  • SHELX Suite : Used for small-molecule refinement (SHELXL) and structure solution (SHELXD/SHELXS). Its robustness in handling high-resolution data is critical for comparing bond lengths, angles, and torsional conformers .
  • WinGX/ORTEP : Facilitates visualization of anisotropic displacement parameters and molecular packing, aiding in solubility and stability comparisons .

Biological Activity

Methyl 4-amino-1-(3-methoxypropyl)-1H-pyrrole-2-carboxylate is a pyrrole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a broader class of pyrrole-based compounds known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12_{12}H16_{16}N2_{2}O3_{3}
  • IUPAC Name : this compound

Antimicrobial Activity

Recent studies have demonstrated that pyrrole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown potent activity against various bacterial strains, including drug-resistant Mycobacterium tuberculosis (Mtb). The mechanism often involves inhibition of essential bacterial enzymes such as MmpL3, which is crucial for mycolic acid biosynthesis in the bacterial cell wall .

CompoundMIC (μg/mL)Target Bacteria
This compound<0.016M. tuberculosis
Reference Compound (INH)<0.016M. tuberculosis

Anti-inflammatory Properties

Pyrrole derivatives have also been investigated for their anti-inflammatory effects. The compound has shown potential in modulating inflammatory pathways by acting on norepinephrine and serotonin receptors, which are implicated in various inflammatory processes . This activity suggests a possible therapeutic application in conditions characterized by chronic inflammation.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. SAR studies indicate that substituents on the pyrrole ring and carboxylic acid moiety significantly affect the compound's potency and selectivity against specific targets. For example, the introduction of electron-withdrawing groups enhances antimicrobial activity while maintaining low cytotoxicity .

Case Studies

A notable case study involved the synthesis and evaluation of a series of pyrrole derivatives, including this compound, where the compounds were tested against multiple strains of bacteria. The results indicated that this compound displayed superior activity compared to other derivatives, particularly against resistant strains of M. tuberculosis.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing Methyl 4-amino-1-(3-methoxypropyl)-1H-pyrrole-2-carboxylate?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a pyrrole core (e.g., ethyl 3-methyl-1H-pyrrole-2-carboxylate) can be functionalized with a 3-methoxypropyl group at the 1-position using alkylation agents like 3-methoxypropyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Subsequent nitration and reduction steps introduce the 4-amino group. Purification often involves column chromatography (silica gel, ethyl acetate/hexane) and recrystallization .
  • Key Tools : NMR (for tracking substitution patterns), ESI-MS (to confirm molecular weight), and HPLC (for purity assessment >95%) .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Combine spectroscopic and chromatographic methods:

  • 1H/13C NMR : Assign peaks for the methoxypropyl side chain (δ ~3.3 ppm for OCH₃), pyrrole protons, and ester carbonyl (δ ~165 ppm).
  • ESI-MS : Confirm the molecular ion ([M+H]+) and fragmentation patterns.
  • HPLC : Use a C18 column with acetonitrile/water gradients to assess purity (>98% for rigorous studies) .

Q. What are common functionalization reactions for the 4-amino group in this scaffold?

  • Methodological Answer : The 4-amino group is reactive toward acylation, sulfonylation, or condensation. For example:

  • Acylation : React with acyl chlorides (e.g., benzoyl chloride) in dichloromethane with a base (e.g., triethylamine).
  • Schiff Base Formation : Use aldehydes (e.g., furfural) under mild acidic conditions.
  • Monitor reactions by TLC and purify products via recrystallization .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX suite programs (SHELXT for solution, SHELXL for refinement) provides definitive structural data. Key steps:

  • Data Collection : Use a Mo/Kα source (λ = 0.71073 Å) at 100 K.
  • Refinement : Apply anisotropic displacement parameters and validate geometry with WinGX/ORTEP .
  • Hydrogen Bonding Analysis : Use Mercury or PLATON to identify intermolecular interactions (e.g., N–H···O bonds) influencing crystal packing .

Q. How should researchers address contradictions in spectroscopic vs. crystallographic data?

  • Methodological Answer : Discrepancies (e.g., tautomerism observed in NMR vs. static X-ray structures) require multi-technique validation:

  • Dynamic NMR : Probe temperature-dependent proton exchange in solution.
  • DFT Calculations : Compare optimized geometries (Gaussian, B3LYP/6-31G*) with experimental data.
  • Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands for twinned crystals .

Q. What advanced strategies optimize reaction yields for derivatives of this compound?

  • Methodological Answer :

  • Microwave-Assisted Synthesis : Enhance coupling reactions (e.g., amide formation) by reducing reaction time (30 min vs. 12 hrs) and improving yields (e.g., 85% vs. 60%) .
  • Flow Chemistry : Continuous-flow systems with immobilized catalysts (e.g., Pd/C) for hydrogenation steps.
  • Kinetic Studies : Use in-situ IR or LC-MS to monitor intermediates and adjust reaction parameters .

Q. How can hydrogen-bonding patterns predict solubility and bioavailability?

  • Methodological Answer : Graph set analysis (Etter’s rules) identifies recurring motifs (e.g., R₂²(8) rings) in crystal structures. Strong N–H···O bonds correlate with low solubility, necessitating salt formation (e.g., hydrochloride salts) or co-crystallization with solubilizing agents .

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